2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol
Description
Chemical Structure: The compound 2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol features a central ethanol backbone substituted with two 4-chlorophenyl groups at the 1,1-positions and a 4-chlorobenzenesulfinyl group at the 2-position.
Key Physical-Chemical Properties (from ):
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇ClO₂S |
| Molecular Weight | 356.86 g/mol |
| Density | 1.36 ± 0.1 g/cm³ |
| Boiling Point | 576.6 ± 50.0 °C (predicted) |
| pKa | 12.11 ± 0.29 (predicted) |
The sulfinyl group (–SO–) introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-chlorophenyl)sulfinylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3O2S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-26(25)19-11-9-18(23)10-12-19/h1-12,24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDHDYCGGFLVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfinyl chloride with 1,1-bis(4-chlorophenyl)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Scientific Research Applications
2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated aromatic rings may also interact with hydrophobic pockets in biological molecules, affecting their function.
Comparison with Similar Compounds
Dicofol (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol)
Structural Differences : Replaces the sulfinyl group with a trichloromethyl (–CCl₃) group.
Key Properties (from ):
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉Cl₅O |
| Molecular Weight | 370.49 g/mol |
| Applications | Acaricide (pesticide) |
| Stability | Bioaccumulative; half-life up to 12 years in adipose tissue |
Functional Impact :
- The trichloromethyl group increases electronegativity and oxidative resistance, enhancing environmental persistence.
1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]ethan-1-ol
Structural Differences : Sulfonyl (–SO₂–) group replaces sulfinyl, with a methoxy (–OCH₃) substituent on the benzene ring.
Key Properties (from ):
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈Cl₂O₄S |
| Molecular Weight | 437.33 g/mol |
| Boiling Point | 645.8 ± 55.0 °C (predicted) |
| pKa | 11.63 ± 0.29 (predicted) |
Functional Impact :
- Methoxy substituents may enhance solubility in polar solvents compared to the parent compound.
1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol
Structural Differences : Sulfanyl (–S–) group replaces sulfinyl, with a fluorine atom on the benzene ring.
Key Properties (from ):
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₅Cl₂FOS |
| Molecular Weight | 393.30 g/mol |
Functional Impact :
- Sulfanyl groups are less polar than sulfinyl/sulfonyl, reducing hydrogen-bonding capacity.
- Fluorine’s electronegativity may improve metabolic stability in pharmaceutical contexts.
2,2-Bis(4-chlorophenyl)ethanol (p,p’-DDOH)
Structural Differences : Lacks the sulfinyl group entirely.
Key Properties (from ):
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂Cl₂O |
| Molecular Weight | 267.16 g/mol |
| Solubility | Soluble in organic solvents |
Functional Impact :
Research Implications
- Environmental Persistence : Compounds like dicofol and DDT derivatives highlight the trade-off between efficacy and ecological impact.
- Pharmacological Potential: Sulfinyl/sulfonyl analogs may offer tunable reactivity for drug design, leveraging halogenated aryl groups for target binding.
- Structural-Activity Relationships : Subtle changes (e.g., –SO– vs. –SO₂–) significantly alter polarity and bioactivity, warranting further QSAR studies.
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